molecular formula C12H9FN2O2 B11803066 2-Amino-6-(2-fluorophenyl)nicotinic acid

2-Amino-6-(2-fluorophenyl)nicotinic acid

Katalognummer: B11803066
Molekulargewicht: 232.21 g/mol
InChI-Schlüssel: SCHJQNWCMFEPJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-(2-fluorophenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a fluorophenyl group at the 6-position on the nicotinic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-(2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride and solvents such as dichloromethane.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(2-fluorophenyl)nicotinic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-6-(2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are of significant interest.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-6-fluorobenzoic acid
  • 2-Amino-3-fluoropyridine
  • 2-Amino-5-fluoronicotinic acid

Comparison: Compared to these similar compounds, 2-Amino-6-(2-fluorophenyl)nicotinic acid is unique due to the presence of both an amino group and a fluorophenyl group on the nicotinic acid ring. This dual substitution enhances its chemical reactivity and potential biological activity. Additionally, the fluorophenyl group imparts unique electronic properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H9FN2O2

Molekulargewicht

232.21 g/mol

IUPAC-Name

2-amino-6-(2-fluorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9FN2O2/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17)

InChI-Schlüssel

SCHJQNWCMFEPJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C(=O)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.